3-(Pyridin-2-yl)-1-(pyridin-3-yl)prop-2-en-1-one
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Overview
Description
3-pyridin-2-yl-1-pyridin-3-ylprop-2-en-1-one is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of two pyridine rings connected by a prop-2-en-1-one linker, making it a versatile scaffold for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-pyridin-2-yl-1-pyridin-3-ylprop-2-en-1-one typically involves the condensation of nicotinaldehyde and pyridinylethanone in the presence of sodium acetate (AcONa) in refluxing concentrated acetic acid . This method provides an efficient route to obtain the desired compound with high yield.
Industrial Production Methods
While specific industrial production methods for 3-pyridin-2-yl-1-pyridin-3-ylprop-2-en-1-one are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-pyridin-2-yl-1-pyridin-3-ylprop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include pyridine N-oxides, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-pyridin-2-yl-1-pyridin-3-ylprop-2-en-1-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: The compound’s chemical properties make it suitable for developing new materials and catalysts.
Mechanism of Action
The mechanism of action of 3-pyridin-2-yl-1-pyridin-3-ylprop-2-en-1-one involves its role as a glycolysis inhibitor. It targets key enzymes in the glycolytic pathway, thereby reducing the energy supply to rapidly proliferating cells such as cancer cells . This inhibition leads to decreased cell proliferation and potential synergistic effects when used with other inhibitors like sunitinib .
Comparison with Similar Compounds
Similar Compounds
3-(pyridin-2-yl)coumarins: These compounds also contain a pyridine ring and exhibit antioxidant and lipoxygenase inhibitory activities.
Pyridine and Pyrrole Derivatives: These aromatic heterocycles share structural similarities and undergo similar types of chemical reactions.
Uniqueness
3-pyridin-2-yl-1-pyridin-3-ylprop-2-en-1-one is unique due to its dual pyridine rings and prop-2-en-1-one linker, which confer distinct chemical reactivity and biological activity. Its ability to act as a multi-target inhibitor in cancer treatment sets it apart from other similar compounds .
Properties
CAS No. |
13309-06-3 |
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Molecular Formula |
C13H10N2O |
Molecular Weight |
210.23 g/mol |
IUPAC Name |
3-pyridin-2-yl-1-pyridin-3-ylprop-2-en-1-one |
InChI |
InChI=1S/C13H10N2O/c16-13(11-4-3-8-14-10-11)7-6-12-5-1-2-9-15-12/h1-10H |
InChI Key |
ISLOMKARSPEYSI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C=CC(=O)C2=CN=CC=C2 |
Origin of Product |
United States |
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